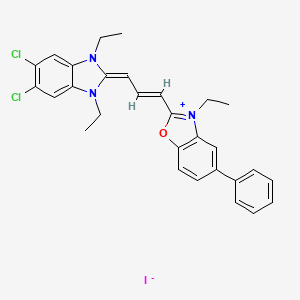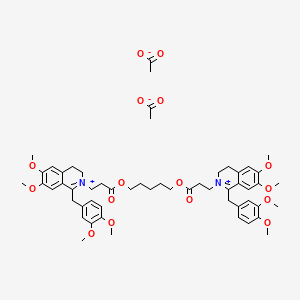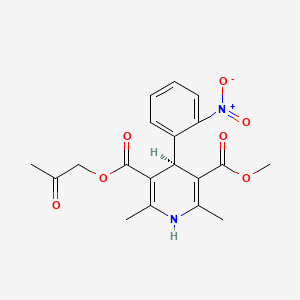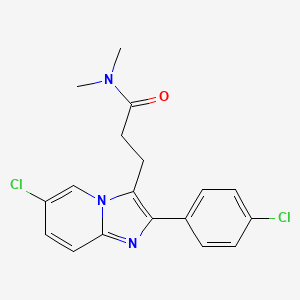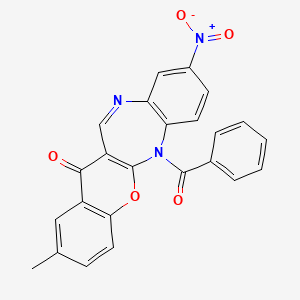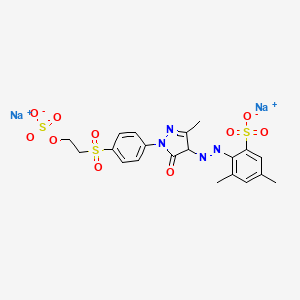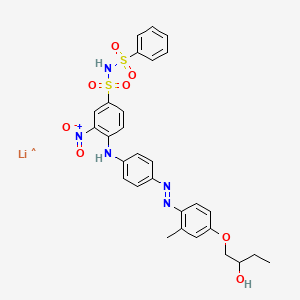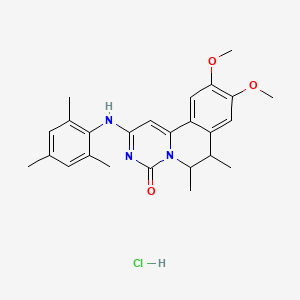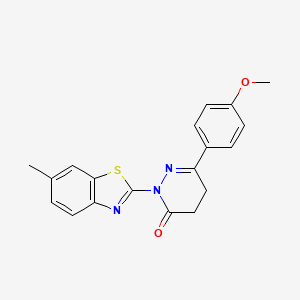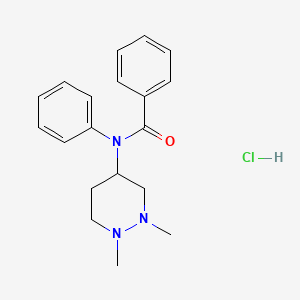
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride involves multiple steps. The starting materials typically include hexahydro-1,2-dimethyl-4-pyridazine and phenylbenzamide. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Researchers are exploring its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide
- N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride
Uniqueness
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride stands out due to its unique structure and specific interactions with molecular targets
Eigenschaften
CAS-Nummer |
149750-15-2 |
|---|---|
Molekularformel |
C19H24ClN3O |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
N-(1,2-dimethyldiazinan-4-yl)-N-phenylbenzamide;hydrochloride |
InChI |
InChI=1S/C19H23N3O.ClH/c1-20-14-13-18(15-21(20)2)22(17-11-7-4-8-12-17)19(23)16-9-5-3-6-10-16;/h3-12,18H,13-15H2,1-2H3;1H |
InChI-Schlüssel |
MBBQIURSVJHGPX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


